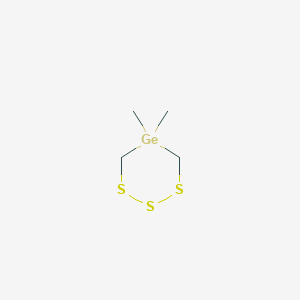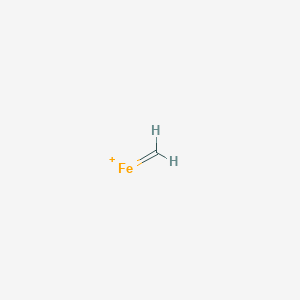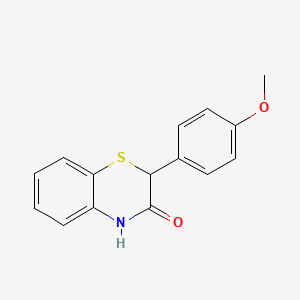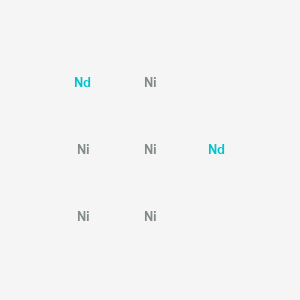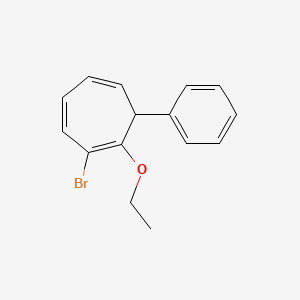
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
Aplicaciones Científicas De Investigación
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.
2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.
Uniqueness
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs
Propiedades
Número CAS |
90127-95-0 |
|---|---|
Fórmula molecular |
C15H15BrO |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
Clave InChI |
LYLGHAQKUBQBJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



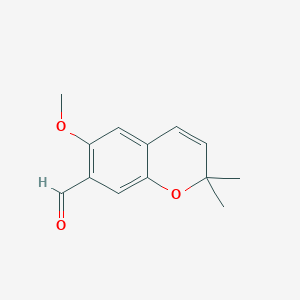


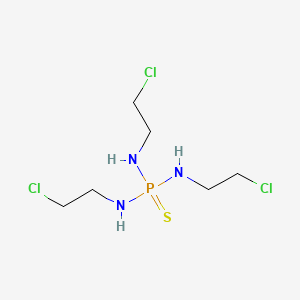
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
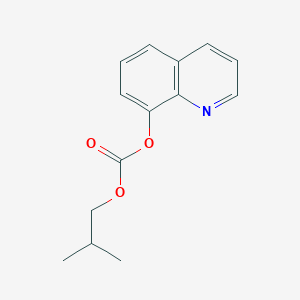

![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
